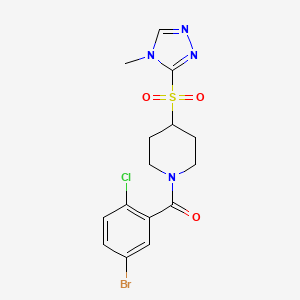
(5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16BrClN4O3S and its molecular weight is 447.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-bromo-2-chlorophenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Bromo and Chloro Substituents : The presence of halogens on the phenyl ring can influence the compound's reactivity and biological interactions.
- Piperidine Moiety : Known for its role in various pharmacological agents, piperidine contributes to the compound's interaction with biological targets.
- Triazole Ring : The triazole group is often associated with antifungal and antibacterial activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains. The specific compound under discussion has not been extensively tested in published literature; however, related compounds have demonstrated:
- Moderate to Strong Activity : Against pathogens such as Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Against other strains, indicating a selective efficacy profile .
Anticancer Potential
The structure of the compound suggests potential anticancer properties. Triazole-containing compounds have been reported to exhibit cytotoxic effects against cancer cell lines. For example:
- In vitro Studies : Compounds similar to this one have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The sulfonamide functionality may inhibit key enzymes involved in cellular metabolism.
- Receptor Interaction : The piperidine moiety can interact with neurotransmitter receptors or other cellular targets, potentially modulating signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study synthesized various triazole derivatives and tested their antibacterial activity. The results indicated that compounds with a similar structure to the target compound displayed significant inhibition against Staphylococcus aureus and E. coli. The most active derivatives had IC50 values ranging from 10 to 30 µg/mL .
Study 2: Anticancer Activity
In another investigation, triazole-based compounds were evaluated for their anticancer properties against different cancer cell lines. Results showed that certain derivatives led to a reduction in cell viability by more than 50% at concentrations below 20 µM. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation .
Data Tables
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN4O3S/c1-20-9-18-19-15(20)25(23,24)11-4-6-21(7-5-11)14(22)12-8-10(16)2-3-13(12)17/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYFPXYZJPELGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














